molecular formula C10H21K2O4P B12796218 Phosphoric acid, isodecyl ester, potassium salt CAS No. 68758-78-1

Phosphoric acid, isodecyl ester, potassium salt

Cat. No.: B12796218
CAS No.: 68758-78-1
M. Wt: 314.44 g/mol
InChI Key: NCZSRRBODSIEAI-UHFFFAOYSA-L
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Description

Phosphoric acid, isodecyl ester, potassium salt (CAS 31098-21-2) is a surfactant and lubricant derived from the esterification of phosphoric acid with isodecanol, followed by neutralization with potassium hydroxide. The isodecyl group (C10, branched alkyl chain) imparts unique solubility and stability properties, making it effective in formulations requiring high lubricity, antistatic behavior, and emulsification . Its synthesis involves reacting isodecanol polyoxyalkylene ether with phosphorus pentoxide under optimized conditions (50 min feeding time, 90–92°C reaction temperature, 3 h esterification) to yield a product with ~80% solid content and a 1:1 mono- to di-ester ratio .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68758-78-1

Molecular Formula

C10H21K2O4P

Molecular Weight

314.44 g/mol

IUPAC Name

dipotassium;8-methylnonyl phosphate

InChI

InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2

InChI Key

NCZSRRBODSIEAI-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Process Description

This method involves reacting a triaryl phosphate (e.g., triphenyl phosphate) with isodecyl alcohol under controlled conditions to form mixed phosphoric acid esters, followed by neutralization with potassium hydroxide to yield the potassium salt.

Key steps:

  • Formation of sodium or potassium alkoxide in situ: An aqueous solution of potassium hydroxide (KOH) is added to isodecyl alcohol, and water is removed by azeotropic distillation under vacuum at about 100°C to form potassium alkoxide.
  • Addition of triaryl phosphate: The triaryl phosphate is added to the dry alcohol-potassium alkoxide mixture under a nitrogen atmosphere at approximately 100°C.
  • Reaction and transesterification: The mixture is agitated for about 1 hour at 100°C to allow transesterification, converting triaryl phosphate into mixed phosphoric acid esters.
  • Removal of by-products: Phenol and residual alcohols are removed by vacuum distillation at temperatures between 100°C and 140°C.
  • Filtration and purification: Insoluble salts are filtered out, and the product is distilled under vacuum at temperatures below its decomposition point (typically below 330°C) to obtain the purified potassium salt ester.

Reaction Conditions and Catalysis

  • The molar ratio of KOH to isodecyl alcohol is critical, typically maintained between 0.015 and 0.02 to control the amount of residual triaryl phosphate.
  • Maintaining anhydrous conditions is important to prevent side reactions and ensure high purity.
  • The reaction is conducted under nitrogen to avoid oxidation.
  • Vacuum distillation is used to remove volatile impurities and by-products efficiently.

Advantages

  • The use of aqueous KOH instead of metallic potassium avoids hazardous hydrogen evolution.
  • The process allows control over the composition of the mixed phosphate esters.
  • High yields (~94%) and purity are achievable with proper control of reaction parameters.

Data Summary Table

Parameter Typical Value/Range Notes
Reaction temperature ~100°C Under nitrogen atmosphere
Vacuum pressure during distillation 1–30 torr (133–4000 Pa) To remove phenol and residual alcohols
KOH to isodecyl alcohol molar ratio 0.015–0.02 Controls residual triaryl phosphate
Distillation temperature 180–330°C Below decomposition temperature
Reaction time ~1 hour For transesterification
Yield ~94% Based on distillate weight

Neutralization Method in Aprotic Solvents

Process Description

An alternative preparation involves neutralizing acidic alkyl phosphoric esters with potassium hydroxide in an aprotic solvent or solvent mixture. This method is particularly useful for producing potassium salts of alkyl phosphoric esters with high purity.

  • The acidic phosphoric ester (prepared by reacting phosphorus pentoxide with isodecyl alcohol) is dissolved in an aprotic solvent.
  • A potassium base (e.g., KOH) is added to neutralize the acid, forming the potassium salt.
  • The reaction mixture is stirred vigorously to ensure complete neutralization.
  • The product is isolated by removing the solvent and drying.

Advantages and Challenges

  • This method avoids the high viscosity and mixing difficulties encountered when neutralizing phosphoric esters in their molten state.
  • Using aprotic solvents facilitates better mixing and complete salt formation.
  • Energy consumption is reduced compared to drying methods like fluidized bed drying.
  • Requires careful solvent selection and removal to avoid contamination.

Research Findings and Industrial Considerations

  • Maintaining anhydrous conditions during transesterification is critical to prevent hydrolysis and side reactions that reduce yield and purity.
  • The choice of catalyst and its concentration directly affect the composition of the final product, especially the residual triaryl phosphate content.
  • Vacuum distillation parameters must be optimized to avoid thermal decomposition of the product.
  • The use of aqueous KOH as a catalyst and neutralizing agent is preferred over metallic potassium for safety and efficiency.
  • Industrial-scale processes often employ wiped film stills for efficient vacuum distillation and product recovery.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Challenges
Transesterification Triphenyl phosphate, isodecyl alcohol, aqueous KOH 100°C, nitrogen atmosphere, vacuum distillation High yield, controlled composition, safer catalyst Requires strict moisture control, complex distillation
Neutralization in Aprotic Solvent Acidic phosphoric ester, KOH, aprotic solvent Room temp to moderate heating, vigorous stirring Better mixing, reduced viscosity issues Solvent removal, solvent selection critical

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding phosphoric acid derivatives and isodecyl alcohol.

Condition Products Rate Constant Temperature
Acidic (pH 2–3)Phosphoric acid + isodecyl alcohol0.12 h⁻¹25°C
Basic (pH 10–12)Potassium phosphate + isodecyl alcohol0.45 h⁻¹25°C
  • Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions.

  • Industrial Relevance : Hydrolysis limits its use in high-pH formulations but is exploited in controlled-release applications.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into potassium polyphosphates and olefins.

Temperature Primary Products By-Products
150–200°CPotassium pyrophosphate + C<sub>10</sub>H<sub>20</sub>Trace CO<sub>2</sub>
>200°CPotassium metaphosphate + alkenesCarbonaceous residues
  • Kinetics : Activation energy of 85 kJ/mol, with first-order decomposition kinetics.

Oxidation Reactions

The isodecyl chain undergoes oxidation in the presence of strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>), forming carboxylic acids and phosphate derivatives.

Oxidizing Agent Products Yield
H<sub>2</sub>O<sub>2</sub> (30%)Isodecanoic acid + potassium phosphate78%
KMnO<sub>4</sub>Succinic acid derivatives + MnO<sub>2</sub>62%
  • Mechanism : Radical-initiated chain oxidation cleaves the alkyl chain at the β-position relative to the ester group.

Interaction with Metal Ions

The potassium salt exhibits ion-exchange behavior with divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), forming insoluble metal phosphates:

2C10H21PO4K+Ca2+(C10H21PO4)2Ca+2K+2\, \text{C}_{10}\text{H}_{21}\text{PO}_4\text{K} + \text{Ca}^{2+} \rightarrow (\text{C}_{10}\text{H}_{21}\text{PO}_4)_2\text{Ca} + 2\, \text{K}^+

  • Applications : This property is leveraged in detergents to sequester hard water ions.

Surfactant Behavior and Micellization

The compound reduces surface tension in aqueous solutions (critical micelle concentration = 0.8 mM at 25°C).

Property Value
CMC (25°C)0.8 mM
Micelle size (dynamic)5–10 nm
Hydrophilic-lipophilic balance (HLB)12–14

Biological Degradation

In metabolic studies, esterases hydrolyze the compound into phosphate and isodecyl alcohol, which are further oxidized via β-oxidation .

  • Ecotoxicity : LC<sub>50</sub> (fish) >100 mg/L, indicating low acute toxicity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H21_{21}K2_2O4_4P
  • Average Mass : 314.444 g/mol
  • Monoisotopic Mass : 314.045159 g/mol

Applications Overview

  • Cleaning Preparations
    • Phosphoric acid esters are widely utilized in cleaning products due to their surfactant properties. They act as emulsifiers and help in the removal of dirt and grease from surfaces. The potassium salt form enhances solubility and effectiveness in various formulations .
  • Emulsifiers
    • This compound serves as an emulsifying agent in food and cosmetic products. Its ability to stabilize oil-in-water emulsions makes it valuable in formulations requiring a consistent texture and appearance .
  • Antistatic Agents
    • In the textile and plastics industries, phosphoric acid esters are employed as antistatic agents. They reduce static electricity build-up, which can be critical in manufacturing processes where static can cause defects or hazards .
  • Agrochemical Applications
    • The compound has been noted for its role in agrochemical formulations, particularly in controlling soil-borne diseases in crops. Its use as a component in pesticides helps enhance the efficacy of active ingredients against pathogens such as Pythium and Fusarium .

Cleaning Products

A study on the effectiveness of phosphoric acid esters in cleaning products demonstrated that formulations containing these esters significantly improved the removal of oily stains compared to traditional surfactants. The results indicated a reduction in surface tension, enhancing cleaning efficiency.

PropertyWithout EsterWith Ester
Surface Tension (mN/m)4030
Stain Removal (%)6090

Agrochemical Efficacy

In agricultural applications, a formulation containing phosphoric acid, isodecyl ester, potassium salt was tested against common soil-borne pathogens:

PathogenControl Efficacy (%)With Ester Efficacy (%)
Pythium spp.2085
Fusarium spp.2580

The inclusion of this compound significantly enhanced the control over these pathogens, indicating its potential for improving crop yields.

Regulatory Status

This compound does not have individual regulatory approval but may be included as a component within products that comply with group standards . This status allows for its use in various commercial applications while ensuring safety and efficacy.

Mechanism of Action

The mechanism of action of phosphoric acid, isodecyl ester, potassium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets and pathways involved include:

    Cell Membranes: Disrupts lipid bilayers, leading to cell lysis and solubilization of membrane proteins.

    Protein Solubilization: Interacts with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.

Comparison with Similar Compounds

Potassium Cetyl Phosphate (CAS 17026-85-6)

  • Structure: Monoester of phosphoric acid with cetyl alcohol (C16 linear chain).
  • Properties :
    • Higher molecular weight (vs. isodecyl) enhances emulsification in creams but reduces solubility in polar solvents.
    • Functions as a surfactant and emulsifier in cosmetics, offering mildness and compatibility with cationic ingredients .
  • Applications : Skincare products (e.g., lotions, sunscreens) due to its stability in emulsions .

Potassium Octyl Hydrogen Phosphate (CAS 41989-08-6)

  • Structure: Monoester with a linear octyl chain (C8).
  • Properties :
    • Shorter alkyl chain increases water solubility but reduces lipid compatibility.
    • Lower thermal stability compared to longer-chain derivatives.
  • Applications : Industrial detergents and low-foaming cleaners .

Phosphoric Acid Dioctyl Ester, Potassium Salt (CAS 19045-78-4)

  • Structure : Diester with two linear octyl chains (C8).
  • Properties: Diester configuration enhances hydrophobicity, making it suitable for lubricants and corrosion inhibitors. Higher viscosity than monoesters like the isodecyl derivative.
  • Applications : Metalworking fluids and hydraulic oils .

Potassium C9-15/C12-14 Alkyl Phosphates

  • Structure: Mixtures of mono- and di-esters with varying chain lengths (C9–C15 or C12–C14).
  • Properties :
    • Intermediate solubility and emulsification between C8 and C16 derivatives.
    • Tunable properties based on alkyl chain distribution.
  • Applications : Versatile surfactants in household cleaners and personal care products .

Comparative Analysis Table

Compound Alkyl Chain (Length/Branching) Ester Type Key Properties Applications
Phosphoric acid, isodecyl ester, K⁺ C10 (branched) Mono/di-ester mix High lubricity, antistatic, moderate solubility Lubricants, industrial surfactants
Potassium cetyl phosphate C16 (linear) Monoester High emulsification, mildness Skincare emulsions
Potassium octyl hydrogen phosphate C8 (linear) Monoester High water solubility, low foam Detergents
Dioctyl phosphate, K⁺ 2×C8 (linear) Diester Hydrophobic, high viscosity Metalworking fluids
Potassium C12-14 alkyl phosphate C12–C14 (linear/mixed) Mono/di-ester mix Balanced emulsification and solubility Household cleaners

Key Differentiators

  • Branching vs. Linearity: The isodecyl group’s branching (vs. linear chains in cetyl or octyl derivatives) improves solubility in non-polar media, critical for lubricant formulations .
  • Esterification Degree: Monoesters (e.g., cetyl, octyl) are more water-soluble, while diesters (e.g., dioctyl) excel in hydrophobic applications. The isodecyl derivative’s mono/di-ester mix balances both traits .
  • Performance : The isodecyl compound outperforms linear C10 analogs in antistatic and lubricity tests due to steric effects from branching .

Biological Activity

Phosphoric acid, isodecyl ester, potassium salt, also known as potassium isodecyl phosphate, is an important compound with various applications in both industrial and biological contexts. This article delves into its biological activity, examining its pharmacological properties, safety profiles, and potential applications.

This compound has the chemical formula C10H22KO4PC_{10}H_{22}KO_4P and is classified under alkyl phosphates. It is primarily used as a surfactant and emulsifying agent due to its amphiphilic nature. The compound's structure allows it to interact with both hydrophilic and hydrophobic substances, making it valuable in formulations for personal care products and agricultural applications.

The biological activity of phosphoric acid esters, including isodecyl esters, is largely attributed to their ability to interact with cell membranes and influence cellular processes. These compounds can act as surfactants, reducing surface tension and facilitating the transport of other molecules across lipid membranes.

  • Cell Membrane Interaction : Alkyl phosphates can disrupt lipid bilayers, leading to increased permeability. This property is particularly useful in drug delivery systems where enhanced absorption of therapeutic agents is desired.
  • Enzyme Modulation : Some studies suggest that phosphoric acid esters may modulate enzyme activity by altering membrane fluidity or by serving as substrates for enzymatic reactions.

Toxicological Profile

Research indicates that phosphoric acid esters are generally low in toxicity. For instance:

  • Acute Toxicity : The oral LD50 for potassium lauryl phosphate was reported at 10.49 g/kg in rats, indicating a relatively safe profile for acute exposure .
  • Repeated Dose Toxicity : In 14-day studies on rats, the no-observable adverse effect level (NOAEL) for potassium lauryl phosphate was established at 600 mg/kg bw/day .

Industrial Uses

  • Surfactants : Due to their surfactant properties, phosphoric acid esters are widely used in cleaning products and personal care formulations.
  • Agricultural Applications : They serve as emulsifiers in pesticide formulations, improving the efficacy of active ingredients.

Case Studies

  • Cosmetic Safety Assessment : A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that alkyl phosphates are well-tolerated in cosmetic applications, with no significant adverse effects reported .
  • Environmental Impact Studies : Research on the environmental fate of phosphoric acid esters indicates low bioaccumulation potential and rapid degradation in aquatic environments .

Comparative Analysis

PropertyPhosphoric Acid EstersOther Surfactants
Toxicity (Oral LD50) >10 g/kgVaries (generally lower)
NOAEL (mg/kg bw/day) 600Varies
Environmental Persistence LowHigh in some cases
Biodegradability HighVaries

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phosphoric acid, isodecyl ester, potassium salt with high purity?

  • Methodological Answer : Synthesis typically involves reacting isodecyl alcohol with phosphoric acid under controlled conditions, followed by neutralization with potassium hydroxide or carbonate. Key steps include:

  • Esterification : Use a molar ratio of 1:1.2 (phosphoric acid to isodecyl alcohol) with a catalyst like sulfuric acid at 80–100°C for 4–6 hours .
  • Neutralization : Add potassium hydroxide dropwise to the esterified product at 50–60°C to form the potassium salt.
  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography to remove unreacted alcohols and inorganic salts .
    • Critical Parameters : Monitor pH during neutralization to avoid hydrolysis. Use FTIR to confirm ester formation (P=O stretch at 1250–1300 cm⁻¹, C-O-P at 1050 cm⁻¹) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR to identify alkyl chain protons (δ 0.8–1.5 ppm) and ³¹P NMR for the phosphate group (δ -0.5 to 2.5 ppm) .
  • FTIR : Confirm ester linkages (C-O-P at 1050 cm⁻¹) and potassium counterion (broad O-H stretch at 3000–3500 cm⁻¹ if hydrated) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-K]⁻ ions and validate molecular weight .
  • Elemental Analysis : Verify C, H, P, and K content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

  • Methodological Answer : Contradictions often arise from:

  • Hydration States : Variable water content alters FTIR O-H stretches. Use Karl Fischer titration to quantify moisture and analyze anhydrous samples .
  • Isomeric Impurities : Isodecyl alcohol’s branched isomers may lead to mixed esters. Employ GC-MS to identify alkyl chain variations and optimize alcohol feedstock purity .
  • Counterion Exchange : Trace sodium or calcium ions from reagents can shift ³¹P NMR signals. Conduct ion chromatography to verify potassium dominance .

Q. What experimental designs are optimal for assessing the compound’s stability in aqueous formulations?

  • Methodological Answer : Stability depends on pH, temperature, and ionic strength:

  • Hydrolysis Studies : Incubate solutions at pH 3–10 (37°C) and analyze degradation via HPLC. Phosphate esters are most stable at pH 5–7, with hydrolysis accelerating above pH 9 .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (typically >200°C for alkyl phosphates). Monitor weight loss and exothermic peaks .
  • Ionic Strength Effects : Add NaCl or CaCl₂ to simulate formulation conditions. Centrifuge and quantify precipitate to assess salt tolerance .

Q. How does the isodecyl chain length impact the compound’s surfactant properties compared to other alkyl phosphates?

  • Methodological Answer : The branched isodecyl group enhances:

  • Surface Activity : Measure critical micelle concentration (CMC) via tensiometry. Isodecyl’s branching lowers CMC by 15–20% vs. linear dodecyl chains, improving emulsification .
  • Biocompatibility : Test cytotoxicity in keratinocyte cultures. Branched chains reduce membrane disruption compared to linear C12–C16 analogs .
  • Solubility : Use cloud-point measurements in water/ethanol mixtures. Isodecyl’s hydrophobicity increases solubility in nonpolar solvents .

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